tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate, Mixture of diastereomers
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Description
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl acetoacetate", "tert-butyl chloroformate", "sodium hydride", "3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2,5-dimethylpyrrole-3-carboxylate by reacting 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of sodium hydride.", "Step 2: Protection of the carboxylic acid group by reacting ethyl 2,5-dimethylpyrrole-3-carboxylate with tert-butyl chloroformate in the presence of triethylamine to obtain tert-butyl ethyl 2,5-dimethylpyrrole-3-carboxylate.", "Step 3: Reduction of the ketone group by reacting tert-butyl ethyl 2,5-dimethylpyrrole-3-carboxylate with sodium borohydride in methanol to obtain tert-butyl 3-hydroxy-2,5-dimethylpyrrole-3-carboxylate.", "Step 4: Synthesis of tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate by reacting tert-butyl 3-hydroxy-2,5-dimethylpyrrole-3-carboxylate with 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane in the presence of triethylamine and water.", "Step 5: Separation of the diastereomers by column chromatography to obtain the mixture of diastereomers of tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate." ] } | |
CAS RN |
2408973-99-7 |
Product Name |
tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate, Mixture of diastereomers |
Molecular Formula |
C13H19F2NO3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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